Engineering Peptidomimetics and Bioconjugates: A Technical Guide to 6-Heptynoic Acid, 2-Amino-, Hydrochloride
Engineering Peptidomimetics and Bioconjugates: A Technical Guide to 6-Heptynoic Acid, 2-Amino-, Hydrochloride
Executive Summary
The development of structurally stabilized peptides and targeted bioconjugates relies heavily on the strategic incorporation of unnatural amino acids (UAAs). 6-Heptynoic acid, 2-amino-, hydrochloride (also known as 2-aminohept-6-ynoic acid hydrochloride, CAS: 2243503-35-5) has emerged as a cornerstone building block in modern drug discovery[1][2]. Featuring a terminal alkyne separated from an α -amino acid moiety by a flexible aliphatic chain, this compound serves as a highly reactive handle for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[3][4].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its formulation as a hydrochloride salt, and self-validating protocols for its integration into solid-phase peptide synthesis (SPPS) and subsequent macrocyclization workflows.
Physicochemical Profiling and Structural Causality
The free base of aliphatic UAAs is often susceptible to zwitterionic insolubility in organic solvents and slow oxidative degradation. By formulating 6-heptynoic acid, 2-amino- as a hydrochloride salt , manufacturers provide a crystalline solid that drastically improves shelf-life and solubility in polar aprotic solvents (like DMF and NMP) used during Fmoc-protection and SPPS[4].
During peptide synthesis, the HCl salt is easily neutralized in situ by a tertiary amine base such as N,N-Diisopropylethylamine (DIEA), liberating the nucleophilic α -amine for efficient amide bond formation. The 7-carbon chain length is highly deliberate: it provides the optimal spatial geometry to span approximately one to two turns of an α -helix when crosslinked with an azide-bearing amino acid at the i,i+4 or i,i+7 positions[5].
Quantitative Chemical Data
The following table summarizes the critical physicochemical parameters of the compound, which are essential for calculating reaction stoichiometries and predicting mass spectrometry (LC-MS) behavior[1][6].
| Property | Value |
| Chemical Name | 6-Heptynoic acid, 2-amino-, hydrochloride |
| CAS Number | 2243503-35-5 |
| Molecular Formula | C 7 H 12 ClNO 2 |
| Molecular Weight (HCl Salt) | 177.63 g/mol |
| Monoisotopic Mass (Free Base) | 141.07898 Da |
| Predicted XlogP | -2.1 |
| Predicted Collision Cross Section ([M+H] + ) | 132.4 Ų |
Solid-Phase Peptide Synthesis (SPPS) Integration
Incorporating 6-heptynoic acid, 2-amino-, hydrochloride into a peptide backbone requires prior Fmoc-protection of the α -amine. Once protected, the UAA can be coupled using standard Fmoc-SPPS chemistry[3][7].
Causality in Reagent Selection
Standard natural amino acids typically require 10 equivalents for coupling. However, due to the steric hindrance and the cost of UAAs, 2-amino-6-heptynoic acid is typically coupled using 4 equivalents [3]. A highly efficient coupling reagent system, such as HBTU/HOBt or HATU/HOAt, is mandatory to prevent epimerization and drive the sluggish reaction to completion.
Self-Validating Protocol: UAA Incorporation
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Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes to maximize pore accessibility.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).
-
Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm to ensure complete deprotection.
-
-
Activation and Coupling:
-
Dissolve 4 eq. of Fmoc-2-amino-6-heptynoic acid, 3.9 eq. of HBTU, and 4 eq. of HOBt in DMF.
-
Add 8 eq. of DIEA (to neutralize the HCl salt and activate the ester).
-
Add the mixture to the resin and agitate for 2 hours at room temperature[3].
-
Validation: Perform a Kaiser (ninhydrin) test. A yellow/colorless bead indicates successful coupling (absence of free primary amines). A blue bead indicates incomplete coupling, requiring a second coupling cycle.
-
-
Cleavage (Post-Elongation): Cleave the synthesized peptide from the resin using 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H 2 O for 2 hours[3][7].
-
Validation: Precipitate in cold diethyl ether, centrifuge, and analyze via LC-MS to confirm the presence of the alkyne-functionalized linear peptide.
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Figure 1: Self-validating SPPS workflow for integrating 2-amino-6-heptynoic acid.
CuAAC Macrocyclization: Engineering "Stapled" Peptides
Unstructured linear peptides suffer from rapid proteolytic degradation and poor membrane permeability. By introducing 2-amino-6-heptynoic acid alongside an azide-bearing amino acid (e.g., N-methyl- ϵ -azido-L-lysine), researchers can utilize click chemistry to form a 1,4-disubstituted 1,2,3-triazole linkage[5][8]. This "staple" locks the peptide into a rigid α -helical conformation, burying the polar amide backbone and exposing hydrophobic side chains, which drastically improves target affinity and metabolic stability[9].
Self-Validating Protocol: In-Solution Macrocyclization
-
Solvent Degassing: Dissolve the crude linear peptide in a degassed mixture of DMF/H 2 O (4:1 v/v). Oxygen must be strictly excluded to prevent the oxidation of Cu(I) to inactive Cu(II).
-
Catalyst Generation: In a separate vial, mix CuSO 4 (1 eq.) with sodium ascorbate (5 eq.). The ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ[5].
-
Cycloaddition: Add the Cu(I) complex to the peptide solution. Stir under an inert argon atmosphere for 4-12 hours.
-
Quenching and Validation: Quench the reaction with EDTA to chelate the copper.
-
Validation: Analyze via High-Resolution LC-MS. The cyclized peptide will have the exact same mass as the linear precursor, but will exhibit a distinct, usually earlier, retention time on a C18 reverse-phase column due to the conformational change burying hydrophobic residues.
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Figure 2: Mechanistic pathway of CuAAC macrocyclization forming a stabilized α -helix.
Advanced Applications in Drug Development
Beyond structural stabilization, the terminal alkyne of 6-heptynoic acid, 2-amino-, hydrochloride is highly versatile for bioconjugation.
-
Targeted Radiopharmaceuticals: Recent advancements utilize this UAA to conjugate metal chelators (e.g., DOTA or NOTA) to peptides targeting specific cancer biomarkers, such as Glypican-3 (GPC3)[10]. The alkyne-azide linkage provides an optimal, rigid spacer that prevents the bulky radiometal complex from interfering with the peptide's receptor-binding domain.
-
Cell-Free Translation Systems: In cutting-edge screening methodologies, tRNAs are aminoacylated with 2-amino-6-heptynoic acid, allowing the UAA to be incorporated into massive libraries of macrocyclic peptides via cell-free translation. This enables the rapid high-throughput screening of billions of "lasso-type" cyclic peptides against challenging therapeutic targets[11].
References
-
PubChemLite (Université du Luxembourg). 2243503-35-5 (C7H11NO2). Retrieved from[Link]
-
NextSDS. 2-aminohept-6-ynoic acid hydrochloride — Chemical Substance. Retrieved from [Link]
- Google Patents (US7897394B2 / CA2852468A1).Peptidomimetic macrocycles.
- Google Patents (EP3040417B1).Macrocyclic peptide, method for producing same, and screening method using macrocyclic peptide library.
- Google Patents (WO2024254339A9).Radiopharmaceutical compositions targeting glypican-3 and uses thereof.
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- 4. 5-Aminohept-6-ynoic acid (60625-87-8) for sale [vulcanchem.com]
- 5. Substituted amino acids for preparing triazole linked macrocyclic peptides - Patent 2564862 [data.epo.org]
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